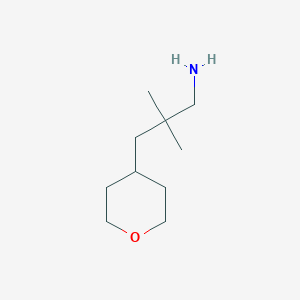

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(oxan-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSENOKSLIBPEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a dimethylated propyl chain and an oxane (tetrahydrofuran) ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group in the compound can form hydrogen bonds and electrostatic interactions, leading to alterations in enzyme activity and receptor function. The exact molecular pathways affected can vary based on the biological context in which the compound is applied.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit diverse biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its mechanism may involve the inhibition of critical enzymes involved in cell division and survival pathways, similar to other compounds that target dihydrofolate reductase (DHFR) or various kinases .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory diseases. It may act by inhibiting pro-inflammatory cytokines or modulating pathways like the p38 MAP kinase pathway .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds that share structural similarities with this compound:

- In Vitro Studies : A study evaluated a series of amine compounds similar to this compound for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant anti-proliferative effects with IC50 values ranging from 10 to 20 μM against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines .

- Mechanistic Insights : Research on related compounds has shown that they can induce apoptosis in tumor cells through caspase activation pathways. This suggests that this compound may similarly influence apoptotic mechanisms in cancer cells .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Target | Activity Type |

|---|---|---|

| 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine | Dihydrofolate reductase | Antitumor |

| 6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidine | Kinase activity | Anticancer |

| 6-(2,4-difluorophenoxy)-8-methyl-pyrido[2,3-d]pyrimidine | Mitogen Activated Protein Kinase | Anti-inflammatory |

This table illustrates how variations in structure can lead to differences in biological targets and therapeutic applications.

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions, including:

- Oxidation : Producing corresponding oxides.

- Reduction : Forming primary or secondary amines.

- Substitution Reactions : Engaging in nucleophilic substitutions with other functional groups.

Medicinal Chemistry

2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine is being investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties due to its ability to disrupt bacterial membranes.

- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth, warranting further investigation into this compound's efficacy in cancer therapies.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

- Enzyme Interaction : Studies have shown that this compound can bind to enzymes involved in metabolic pathways, potentially modulating their activity.

- Neuropharmacological Effects : Related compounds have demonstrated effects on neurotransmitter systems, suggesting that this compound may influence neurochemical signaling.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for:

- Organic Synthesis : Serving as a building block for synthesizing more complex molecules.

- Chemical Intermediates : Used in the production of various chemical products and intermediates due to its reactivity.

Cytotoxicity Assays

Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. For instance:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Similar Compound A | 10 | MCF7 (breast cancer) |

| Similar Compound B | 15 | HeLa (cervical cancer) |

These findings suggest that this compound may possess similar anticancer properties that merit further exploration.

Neuropharmacological Studies

Studies on related amine compounds have indicated their influence on neurotransmitter dynamics:

| Compound | Effect | Model |

|---|---|---|

| Similar Compound C | Reduced prolactin levels | Rat model |

| Similar Compound D | Altered serotonin levels | Mouse model |

These results imply that this compound could also affect neurotransmitter pathways, potentially leading to therapeutic applications in neuropharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Substituent Effects on Polarity and Solubility The oxan-4-yl group in the target compound provides moderate polarity due to the oxygen atom, while dimethyl groups enhance lipophilicity. Piperazine-containing analogues (e.g., ) introduce basic nitrogen atoms, significantly improving water solubility and bioavailability.

Biological Activity Implications

- Compounds with aromatic substituents (e.g., pyridin-4-yl in or m-tolyl in ) may exhibit stronger binding to hydrophobic pockets in proteins.

- The oxane ring’s conformational flexibility (as in the target compound) could favor interactions with flexible binding sites, such as G-protein-coupled receptors (GPCRs) .

Physicochemical Properties Hydrochloride salts (e.g., ) generally have higher melting points and improved crystallinity compared to free bases.

Limitations in Available Data:

- Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence. Properties are inferred from analogues.

Preparation Methods

Esterification to Form Hydrophobic Intermediate

- Reactants: Glycerol and carboxylic acid.

- Conditions: Acid catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid), temperature 90–150 °C, reaction time 0.5–4 hours.

- Outcome: Formation of carboxylic acid glycerol monopropyl ester, a hydrophobic intermediate.

Ketal Cyclization Reaction

- Reactants: Carboxylic acid monopropyl ester and acetone.

- Conditions: Acid catalyst, temperature 20–50 °C, reaction time 0.5–3 hours.

- Outcome: Cyclization to form a hydrophobic ketal intermediate product.

Hydrolysis Reaction

- Reactants: Cyclization intermediate added to alkaline solution (NaOH or KOH 18–32 wt%).

- Conditions: Temperature 20–60 °C, reaction time 0.5–1 hour.

- Outcome: Hydrolysis yielding the target compound or related hydroxymethyl cyclic ether.

This method emphasizes green chemistry principles: no drying agents needed, reuse of fatty acids, biomass-derived raw materials, and physical phase separation to save energy.

| Step | Reaction Type | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Esterification | Glycerol + Carboxylic acid | Acid catalyst, 90–150 °C, 0.5–4 h | Carboxylic acid glycerol monopropyl ester |

| 2 | Ketal Cyclization | Ester + Acetone | Acid catalyst, 20–50 °C, 0.5–3 h | Hydrophobic ketal intermediate |

| 3 | Hydrolysis | Intermediate + NaOH/KOH solution | 20–60 °C, 0.5–1 h | Target cyclic ether or derivative |

This approach could be adapted for preparing 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine by modifying the ester and cyclization intermediates to incorporate the oxan ring and amine functionality.

While the above method focuses on cyclic ether formation, the introduction of the amine group at the 1-position typically requires reductive amination or nucleophilic substitution on a suitable precursor.

- Reductive amination: Reaction of a corresponding aldehyde or ketone intermediate with ammonia or an amine source under reducing conditions (e.g., sodium cyanoborohydride) to form the primary amine.

- Nucleophilic substitution: Displacement of a leaving group (e.g., halide) on a 1-position substituted intermediate with ammonia or an amine nucleophile.

These methods are standard in the synthesis of amino-substituted cyclic ethers and can be integrated after the cyclization step to yield the desired this compound.

Research Findings and Optimization Data

Catalyst and Reaction Conditions

- Acid catalysts such as methanesulfonic acid and p-toluenesulfonic acid provide high selectivity and conversion rates in esterification and cyclization.

- Optimal temperatures range from mild (20–50 °C) for cyclization to moderate (90–150 °C) for esterification.

- Reaction times vary from 0.5 to 4 hours depending on step and scale.

Yield and Purity

- Reported yields for similar ketal intermediates reach up to 96%, with purities exceeding 98% after distillation and purification.

- Hydrolysis and subsequent amination steps maintain high conversion with minimal by-products when controlled pH and temperature are applied.

Environmental and Process Advantages

- The method avoids use of drying agents, reducing solid waste.

- Phase separation of aqueous and organic layers facilitates product isolation and catalyst recovery.

- Use of biomass-derived glycerol and fatty acids aligns with sustainable chemistry goals.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Esterification | Glycerol + Carboxylic acid, acid catalyst, 90–150 °C, 0.5–4 h | Formation of hydrophobic ester intermediate |

| Ketal Cyclization | Ester + Acetone, acid catalyst, 20–50 °C, 0.5–3 h | Formation of cyclic ketal intermediate |

| Hydrolysis | Intermediate + NaOH/KOH (18–32 wt%), 20–60 °C, 0.5–1 h | Hydrolysis to cyclic ether or precursor |

| Reductive Amination/Nucleophilic Substitution | Aldehyde/halide intermediate + ammonia or amine, reducing agent or nucleophile | Introduction of amine group at 1-position |

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine?

The synthesis of this compound likely involves multi-step alkylation or reductive amination processes. A plausible route includes:

- Step 1 : Preparation of the oxan-4-yl intermediate via ring-opening or substitution reactions of tetrahydropyran derivatives.

- Step 2 : Coupling with a 2,2-dimethylpropan-1-amine precursor using reductive amination (e.g., NaBH₃CN in methanol) or nucleophilic substitution (e.g., alkyl halide intermediates).

- Purification : Column chromatography or recrystallization to isolate the product. Similar methodologies are employed for structurally related amines, such as reductive amination of pyrrolidine derivatives .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the oxan-4-yl group (e.g., δ ~3.5–4.0 ppm for ether protons) and dimethyl branching.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (C₁₀H₂₁NO, MW = 171.28 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .

- HPLC : To assess purity (>95% by area normalization).

Q. What are the common reactivity patterns of this amine in organic synthesis?

The primary amine group is nucleophilic, enabling:

- Schiff Base Formation : Reaction with aldehydes/ketones under mild conditions.

- Acylation : Formation of amides using acyl chlorides or anhydrides.

- Alkylation : Quaternary ammonium salt synthesis with alkyl halides. The oxan-4-yl group may participate in hydrogen bonding or act as a directing group in catalytic reactions .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Similar amines require hazard codes H314 (skin corrosion) and precautionary measures like P280 (protective gloves) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of this compound?

DFT methods (e.g., B3LYP/6-31G*) can model:

- Conformational Stability : Energy minima of the oxan-4-yl and dimethyl groups.

- Charge Distribution : Electron density at the amine group for reactivity predictions.

- Solvent Effects : Polarizable continuum models (PCM) to simulate interactions in solvents like DMSO or water. Such approaches are validated for thermochemical accuracy in related systems .

Q. What strategies can elucidate its potential biological activity?

- In Silico Screening : Molecular docking against targets like GPCRs or enzymes (e.g., monoamine oxidases).

- SAR Studies : Modify the oxan-4-yl or dimethyl groups to assess activity changes in antimicrobial or CNS assays.

- ADMET Prediction : Tools like SwissADME to predict bioavailability and toxicity. Piperazine and tetrahydropyran derivatives often show CNS activity, suggesting plausible targets .

Q. How can structural analogs resolve contradictions in reported data?

- Comparative Crystallography : Compare X-ray structures of analogs (e.g., 3-(oxan-4-yl)propan-1-amine hydrochloride) to identify conformational trends.

- Thermogravimetric Analysis (TGA) : Assess stability discrepancies under varying humidity/temperature.

- Isotope Labeling : Trace reaction pathways to confirm intermediates in disputed synthetic routes. SHELX-based refinement ensures high-resolution structural data .

Q. What methodologies validate its role in structure-activity relationship (SAR) studies?

- Fragment-Based Design : Replace oxan-4-yl with cyclohexyl or piperidine moieties to probe steric/electronic effects.

- Kinetic Studies : Measure reaction rates with biomimetic electrophiles (e.g., nitrocefin for β-lactamase inhibition).

- Proteomics : Identify binding partners via affinity chromatography or pull-down assays. Reductive amination optimization for analogs is demonstrated in pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.